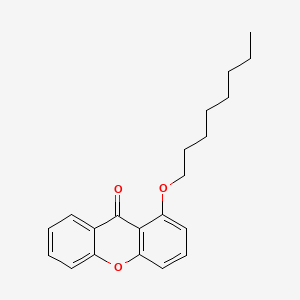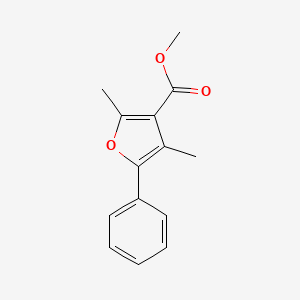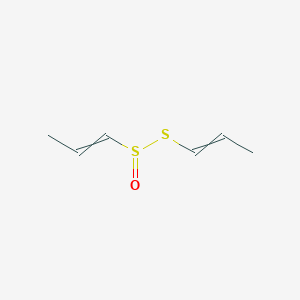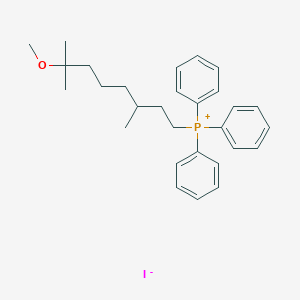
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 7-methoxy-3,7-dimethyloctyl chain, with an iodide ion as the counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
Ph3P+R-I→Ph3P-R+I−
where Ph represents the phenyl group and R represents the 7-methoxy-3,7-dimethyloctyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as cyanide (CN⁻) or thiolate (RS⁻) can replace the iodide ion.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the phosphonium group.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in targeting cancer cells.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide involves its interaction with cellular components due to its lipophilic cationic nature. The compound can penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The phosphonium group facilitates the targeting of the compound to specific molecular pathways, potentially disrupting mitochondrial function and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar structure but with a methoxymethyl group instead of the 7-methoxy-3,7-dimethyloctyl group.
Polymer-supported triphenylphosphine: Used in organic synthesis and has similar reactivity but is supported on a polymer matrix.
Uniqueness
(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain, which imparts distinct lipophilicity and reactivity. This makes it particularly useful in applications requiring mitochondrial targeting and specific chemical transformations.
Properties
CAS No. |
113420-71-6 |
|---|---|
Molecular Formula |
C29H38IOP |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
(7-methoxy-3,7-dimethyloctyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H38OP.HI/c1-25(15-14-23-29(2,3)30-4)22-24-31(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28;/h5-13,16-21,25H,14-15,22-24H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MFROXNOREXEVKN-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCCC(C)(C)OC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


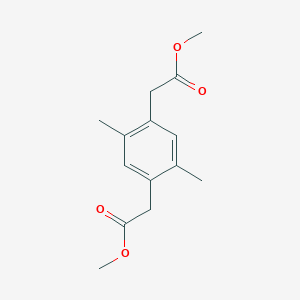

![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
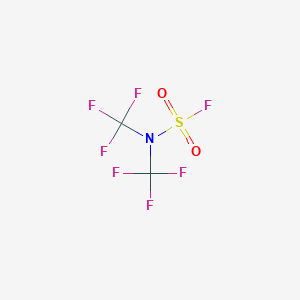
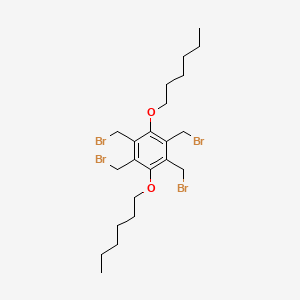
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
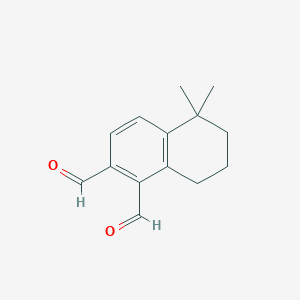
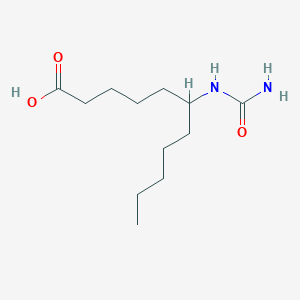
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
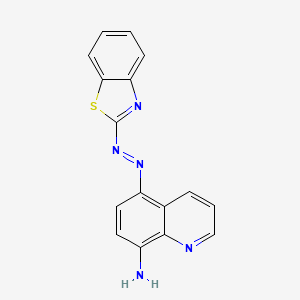
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
